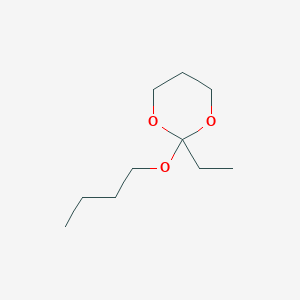

2-Butoxy-2-ethyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

923035-52-3 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-butoxy-2-ethyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O3/c1-3-5-7-11-10(4-2)12-8-6-9-13-10/h3-9H2,1-2H3 |

InChI Key |

OFAWFLSITGZQNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1(OCCCO1)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butoxy 2 Ethyl 1,3 Dioxane and Analogous 1,3 Dioxane Systems

Direct Acetalization Protocols for the Formation of 1,3-Dioxanes

The most common method for synthesizing 1,3-dioxanes is the direct acetalization of a 1,3-diol with an aldehyde or ketone. organic-chemistry.orgresearchgate.net In the case of 2-butoxy-2-ethyl-1,3-dioxane, this would involve the reaction of a suitable 1,3-diol with a precursor that can provide the 2-butoxy and 2-ethyl groups. A general approach is the reaction of a 1,3-diol with an orthoester in the presence of an acid catalyst.

A variety of catalytic systems have been developed to promote high-yield acetalization reactions. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Traditional Brønsted acids like p-toluenesulfonic acid (PTSA) and sulfuric acid are effective but can be corrosive and difficult to separate from the reaction mixture. organic-chemistry.orgnih.govacs.org Lewis acids such as zirconium tetrachloride (ZrCl₄) and erbium triflate (Er(OTf)₃) offer milder and more chemoselective alternatives. organic-chemistry.orgorgsyn.org For instance, ZrCl₄ has been shown to be a highly efficient catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org Cobaloxime complexes, generated in situ from CoCl₂ and dimethylglyoxime, have also been reported to be highly efficient for acetalization under solvent-free conditions. mdpi.com

Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid acid catalysts are increasingly employed. These include ion-exchange resins like FIBAN K-1, which has been used in the synthesis of 2-substituted 1,3-dioxanes. researchgate.net Biomass-derived sulfonated carbons have also proven to be effective and sustainable heterogeneous catalysts for 1,3-diol protection through acetal (B89532) formation. nih.gov These catalysts offer the advantages of easy separation and potential for reuse, contributing to greener synthetic processes. nih.gov

A selection of catalytic systems and their applications in 1,3-dioxane (B1201747) synthesis is presented in the table below.

| Catalyst | Substrates | Conditions | Yield | Reference |

| p-Toluenesulfonic acid | Benzaldehyde, Pentane-1,3,5-triol | CH₂Cl₂, Na₂SO₄, r.t., 24h | 85% | mdpi.com |

| Zirconium tetrachloride | Various carbonyls | Mild conditions | High | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Carbonyl compounds, 1,3-propanediol (B51772), ethyl orthoformate | Not specified | High | organic-chemistry.org |

| Iodine | Carbonyl compounds, 1,3-bis(trimethylsiloxy)propane | Neutral, aprotic | High | organic-chemistry.org |

| Sulfonated hydrothermal carbon (HT-S) | 2,2-dimethylpropane-1,3-diol, 2,2-dimethoxypropane (B42991) | 80 °C, 50 min | 82% | nih.gov |

| Cobaloxime | Cyclohexanone, Ethylene (B1197577) glycol | 70 °C, 5 KPa, 1h | 95.3% conversion | mdpi.com |

| Eosin Y (photocatalyst) | Aldehydes | Visible light | Good to excellent | organic-chemistry.org |

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1,3-dioxanes. Key parameters include the choice of solvent, reaction temperature, and pressure.

Solvent Effects: The selection of an appropriate solvent is critical. Often, the reaction is performed in a solvent that allows for the azeotropic removal of water, such as benzene (B151609) or toluene, using a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.orgresearchgate.net However, solvent-free conditions are also being explored to develop more environmentally friendly protocols. mdpi.com In some cases, the choice of solvent can influence the reaction pathway. For example, in a visible-light-promoted N-H functionalization, the use of THF versus 1,4-dioxane (B91453) led to different reaction outcomes. scispace.com

Temperature: The reaction temperature can significantly impact the reaction rate and equilibrium position. Acetalization is often carried out at elevated temperatures to facilitate the removal of water. organic-chemistry.orgresearchgate.net However, milder temperature conditions, even down to -60 °C, have been successfully employed with highly active catalysts, which is beneficial for substrates with temperature-sensitive functional groups. nih.govacs.org The interplay between temperature and cavitation effects has been noted in sonochemical methods, where lower temperatures can lead to more violent, and potentially more effective, cavitation. nih.gov

Pressure Regimes: Reactions are typically run at atmospheric pressure. However, reduced pressure can be used to facilitate the removal of volatile byproducts, thereby driving the reaction to completion. mdpi.com For reactions involving gaseous reactants, such as hydrogen pressure in reductive amination or hydrogenation, pressure is a critical parameter to optimize for yield and selectivity. mdpi.com

Catalytic Systems in High-Yield Acetalization Reactions.

Asymmetric Synthesis Approaches for Chiral 1,3-Dioxane Derivatives

The synthesis of chiral, non-racemic 1,3-dioxanes is of significant interest, particularly for applications in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis. nih.gov Methodologies for achieving this can be broadly classified into substrate-controlled and catalyst-controlled approaches. nih.gov

One strategy involves the use of chiral diols as starting materials. For example, the reaction of salicylaldehyde (B1680747) dimethyl acetal with enantiopure diols has been used to synthesize chiral 1,3-dioxolanes with high enantiomeric excess. nih.gov Another approach is the kinetic resolution of racemic diols. While methods for the kinetic resolution of 1,2-diols are more established, there are emerging strategies for 1,3-diols, such as organocatalyzed asymmetric acylation and copper-catalyzed regioselective dehydrogenative Si-O coupling. acs.org

Furthermore, the molecular chirality of the 1,3-dioxane ring can induce diastereotopicity in homomorphic groups, which can be observed by NMR spectroscopy and serves as a tool for stereochemical investigation. researchgate.net

Novel Synthetic Pathways for the Introduction of Alkoxy and Alkyl Substituents on the 1,3-Dioxane Ring

The introduction of specific alkoxy and alkyl groups at the C2 position of the 1,3-dioxane ring, as in this compound, can be achieved through several synthetic routes. A common method involves the reaction of a 1,3-diol with a ketone or an acetal/ketal precursor. For instance, reacting a 1,3-diol with 2,2-dimethoxypropane in the presence of an acid catalyst is a standard method for installing a dimethyl-substituted C2 position. nih.gov

For more complex substitution patterns, multi-step sequences may be necessary. One could envision the synthesis of 2-ethyl-1,3-dioxane (B14251665) followed by a reaction to introduce the butoxy group, or vice-versa. The anomeric effect plays a significant role in the stereochemistry of 2-alkoxy-1,3-dioxanes, favoring an axial orientation for the alkoxy group. thieme-connect.de

Organometallic reagents are powerful tools for forming carbon-carbon (C-C) and carbon-oxygen (C-O) bonds and can be applied to the synthesis and functionalization of 1,3-dioxanes. fluorochem.co.uk Grignard reagents (organomagnesium halides) and organolithium reagents are classic examples used for C-C bond formation via addition to carbonyl groups or epoxides. mmcmodinagar.ac.in

More advanced applications involve transition-metal-catalyzed cross-coupling reactions. icmpp.ro For example, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can form C-C bonds by coupling an organoboron reagent with an organic halide. icmpp.ro While direct C-H activation and functionalization of the 1,3-dioxane ring is a developing area, metal organic frameworks (MOFs) have shown promise as heterogeneous catalysts for such transformations, including C-O bond formation via C-H activation of 1,4-dioxane. csic.es The use of organometallic reagents allows for precise and selective chemical transformations that might be difficult to achieve with traditional methods. fluorochem.co.uk

Strategies for Selective Functionalization of the Chemical Compound

Selective functionalization of a pre-formed this compound ring or its analogs can be challenging but offers a route to more complex molecules. The 1,3-dioxane ring itself is generally stable to bases and nucleophiles but can be cleaved under acidic conditions. organic-chemistry.org This property is often exploited in its use as a protecting group for 1,3-diols or carbonyls.

Functionalization can occur at various positions on the ring. For instance, reactions can be performed on substituents attached to the ring, provided the reaction conditions are compatible with the dioxane moiety. An example is the reaction of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate, where a nucleophilic substitution occurs on the chloromethyl group without affecting the dioxane ring. bohrium.com

Ring-opening reactions represent another functionalization strategy. For example, treatment with MCPBA can lead to oxidation of cyclic acetals to yield hydroxy alkyl esters. organic-chemistry.org Selective opening of chiral dioxane acetals has also been studied as a route to stereodefined structures. acs.org Furthermore, radical reactions can be employed for functionalization. For example, N-arylacrylamides have been shown to undergo radical cascade cyclizations, and similar strategies could potentially be adapted for the functionalization of unsaturated 1,3-dioxane derivatives. beilstein-journals.org

Elucidation of Reaction Mechanisms and Transformation Pathways of 2 Butoxy 2 Ethyl 1,3 Dioxane

Mechanistic Investigation of Ring-Opening Reactions in 1,3-Dioxane (B1201747) Systems.

Ring-opening reactions of 1,3-dioxanes are fundamental transformations that yield valuable chemical products. These reactions can be initiated by various means, including catalytic hydrogenolysis and acid-catalyzed hydrolysis or alcoholysis.

Catalytic Hydrogenolysis of 1,3-Dioxanes to Produce Hydroxy Ether Hydrocarbons.

Catalytic hydrogenolysis of 1,3-dioxanes represents a key method for the synthesis of hydroxy ether hydrocarbons. This process involves the cleavage of C-O bonds within the dioxane ring in the presence of a catalyst and hydrogen gas.

The hydrogenolysis of cyclic acetals and ketals, such as 2-Butoxy-2-ethyl-1,3-dioxane, can be carried out in the liquid phase using a heterogeneous noble metal catalyst, often supported on materials like carbon or silica (B1680970). google.comwipo.int This method is advantageous as it can proceed with high selectivity towards hydroxy mono-ether compounds without the need for acidic co-catalysts. google.comwipo.int The reaction involves feeding the cyclic acetal (B89532) and hydrogen gas into a reaction zone where they interact with the catalyst. google.com The primary products are hydroxy ethers, which contain both an ether linkage and a hydroxyl group. google.com

The reactivity and selectivity of the hydrogenolysis are influenced by the catalyst and the reaction conditions. For instance, alkoxy-substituted alanes have been explored for the hydrogenolysis of acetals and ketals. acs.org Alkoxychloroalanes show moderate reactivity and potential for stereoselective reductions, while alkoxyalanes are less reactive. acs.org The choice of catalyst is crucial; for example, palladium on carbon has been used, and the reaction can be slower, allowing for selective hydrogenation of other functional groups in the molecule. thieme-connect.de Raney Ni is another effective catalyst for hydrogenolysis, particularly for substrates containing groups like tosyloxy, to yield diols. researchgate.net

The stability of the 1,3-dioxane ring is influenced by the substituents. Alkyl substituents at different positions of the ring affect its stability in the order: 2- < 4- < 5-alkyl-1,3-dioxanes. u-szeged.hu The presence of a phenyl group at the C2-position can promote fragmentation through the splitting of the C2-O bond and also accelerate hydrogenolysis. u-szeged.hu

Table 1: Catalysts and Conditions for Hydrogenolysis of 1,3-Dioxane Systems

| Catalyst System | Substrate Type | Key Products | Reference(s) |

| Noble metal on silica/carbon | Cyclic acetals/ketals | Hydroxy mono-ether compounds | google.comwipo.int |

| Alkoxychloroalanes | Acetals, ketals, 1,3-dioxolanes | Ethers | acs.org |

| Palladium on carbon | 2-Aryl-1,3-dioxanes | 1,3-Diols | thieme-connect.de |

| Raney Ni | 2-Tosyloxy-1,3-propanediol | 1,3-Propanediol (B51772) | researchgate.net |

| LiAlH₄–AlCl₃ | Carbohydrate acetals/ketals | Ethers | cdnsciencepub.com |

Acid-Catalyzed Hydrolysis and Alcoholysis of the Chemical Compound.

Acid-catalyzed hydrolysis is a fundamental reaction of acetals and ketals, leading to the regeneration of the parent carbonyl compound and the diol. chemistryscore.comorgoreview.com The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. chemistrysteps.comorganicchemistrytutor.com

The mechanism of acid-catalyzed hydrolysis of this compound proceeds through a series of steps:

Protonation: One of the oxygen atoms in the dioxane ring is protonated by an acid catalyst, such as sulfuric acid (H₂SO₄), converting the alkoxy group into a good leaving group. chemistryscore.comchemistrysteps.com

Formation of an Oxonium Ion: The other oxygen atom in the ring assists in the departure of the leaving group, forming a resonance-stabilized cyclic oxonium ion. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: A proton is transferred from the newly added water molecule to a base, forming a hemiacetal. chemistrysteps.com

Second Protonation and Cleavage: The remaining alkoxy group (in this case, the butoxy group) is protonated and subsequently eliminated as butanol, again forming an oxonium ion (a protonated ketone). chemistrysteps.com

Final Deprotonation: A final proton transfer to a water molecule yields the final ketone (in this case, butan-2-one) and regenerates the acid catalyst. chemistrysteps.com

This A1 mechanism is generally accepted for acetal hydrolysis. acs.org For some cyclic systems, a change in the rate-determining step can occur depending on the pH. cdnsciencepub.com At high pH, the formation of the oxocarbocation is typically rate-limiting, while at low pH, the breakdown of the hemiacetal intermediate can become the slower step. cdnsciencepub.com

Alcoholysis follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water, leading to the formation of a different acetal or ketal.

Stereoselectivity and Regioselectivity in Reactions Involving the this compound Ring.

Stereoselectivity and regioselectivity are critical aspects of reactions involving chiral or prochiral 1,3-dioxane systems. The regioselective ring opening of 1,3-dioxane-type acetals has emerged as a powerful tool, particularly in carbohydrate chemistry. researchgate.net

The regioselectivity of ring-opening reactions is highly dependent on the reagents used. For example, reductive ring opening of benzylidene acetals with different hydride reagents can lead to the formation of isomeric benzyl (B1604629) ethers. The choice of Lewis acid and hydride source dictates which C-O bond is cleaved. researchgate.net For instance, the use of diisobutylaluminium hydride (DIBALH) often results in attack at the least hindered oxygen atom. researchgate.net

In the context of this compound, the two oxygen atoms of the dioxane ring are not equivalent if the diol precursor is asymmetrical. However, since it is derived from 1,3-propanediol, the two ring oxygens are chemically equivalent, simplifying regioselectivity considerations for reactions at these positions. The stereochemistry at the C2 position, which is a quaternary center, will influence the approach of reagents and can lead to stereoselective outcomes in subsequent reactions.

For instance, in the stereoselective formation of substituted 1,3-dioxolanes, the stereochemistry is controlled by both the formation of a 1,3-dioxolan-2-yl cation intermediate and its subsequent nucleophilic trapping. mdpi.comresearchgate.net The steric environment around the cationic center dictates the facial selectivity of the nucleophilic attack. mdpi.comresearchgate.net Similar principles would apply to reactions involving the this compound ring, where the ethyl and butoxy groups at C2 create a specific steric environment.

Computational Studies on Reaction Energetics and Transition States of the Chemical Compound.

Quantum-chemical methods are valuable for studying the structure, conformational behavior, and reaction mechanisms of 1,3-dioxanes and their protonated forms, which are key intermediates in acid-catalyzed reactions. researcher.life Computational studies can provide insights into the potential energy surfaces (PES) of these molecules and the transition states of their reactions. researcher.liferesearchgate.net

For the parent 1,3-dioxane, the chair conformation is the most stable. researchgate.net The presence of substituents, such as at the C2 position in this compound, will influence the conformational preferences. Equatorial positioning of substituents at C2 is generally favored to minimize diaxial interactions. thieme-connect.de However, for 2-alkoxy-1,3-dioxanes, an axial position of the alkoxy group can be stabilized by the anomeric effect. thieme-connect.de

Computational studies on the thermal decomposition of substituted 1,3-dioxanes have been performed to understand their reaction mechanisms and kinetic and thermodynamic parameters. researchgate.netusc.edu.co For example, studies on 5-nitro-5-R-1,3-dioxanes have shown how substituents influence the reaction rates and mechanisms of decomposition. researchgate.netusc.edu.co

In the context of cycloaddition reactions involving 1,3-dioxane derivatives, computational studies have been used to elucidate the concerted mechanisms and understand the origins of stereoselectivity and regioselectivity. acs.orgacs.org These studies often reveal that stereoselectivity arises from a combination of steric effects and hyperconjugative interactions. acs.org

Investigation of Radical-Mediated Transformations involving the Chemical Compound.

Radical-mediated reactions offer alternative pathways for the transformation of organic molecules, often under mild conditions. cjcatal.com While ionic mechanisms dominate many reactions of 1,3-dioxanes, radical pathways can also be significant.

The biosynthesis of spectinomycin, which contains a dioxane ring, involves a radical S-adenosyl methionine (SAM) enzyme that catalyzes a dehydrogenation reaction, initiating the formation of the dioxane ring. nih.gov This highlights that radical-mediated C-H activation and subsequent transformations are plausible for dioxane systems.

In synthetic chemistry, radical-mediated transformations of related cyclic systems have been explored. For example, a radical-induced denitrogenation and recyclization of 1,2,3,4-benzothiatriazine-1,1-dioxides has been reported, involving a diradical-triggered addition. rsc.org

For this compound, radical abstraction of a hydrogen atom from the dioxane ring could lead to a carbon-centered radical. The position of this radical would depend on the relative stability of the possible radicals. The resulting radical could then undergo various transformations, such as reaction with oxygen, rearrangement, or further reaction with other radical species. The presence of ether linkages makes the molecule susceptible to radical reactions, although specific studies on radical-mediated transformations of this compound are limited.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Butoxy 2 Ethyl 1,3 Dioxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's three-dimensional structure and dynamics.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-Butoxy-2-ethyl-1,3-dioxane, distinct signals are expected for the ethyl group, the butoxy group, and the 1,3-dioxane (B1201747) ring protons.

Ethyl Group: A quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons.

Butoxy Group: A triplet for the terminal methyl group, a triplet for the oxygen-adjacent methylene group (-O-CH₂-), and two overlapping multiplets for the two internal methylene groups.

1,3-Dioxane Ring: The protons on the dioxane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other. The axial and equatorial protons at C4/C6 and C5 will have different chemical shifts.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~0.8-1.0 | Triplet |

| Ethyl -CH₂- | ~1.5-1.7 | Quartet |

| Butoxy -CH₃ | ~0.9-1.0 | Triplet |

| Butoxy -CH₂- (internal) | ~1.3-1.6 | Multiplet |

| Butoxy -O-CH₂- | ~3.4-3.6 | Triplet |

| Dioxane C4/C6 -H (axial) | ~3.6-3.8 | Multiplet |

| Dioxane C4/C6 -H (equatorial) | ~4.0-4.2 | Multiplet |

| Dioxane C5 -H₂ | ~1.8-2.0 | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct carbon signals are expected. The chemical shift of the C2 carbon is particularly characteristic of the orthoester functionality, appearing significantly downfield. docbrown.infolibretexts.org

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Orthoester) | ~110-120 |

| Ethyl -CH₃ | ~8-12 |

| Ethyl -CH₂- | ~28-32 |

| Butoxy -CH₃ | ~13-15 |

| Butoxy -CH₂- | ~19-22 |

| Butoxy -CH₂- | ~31-34 |

| Butoxy -O-CH₂- | ~65-68 |

| Dioxane C4/C6 | ~60-65 |

| Dioxane C5 | ~25-28 |

Two-Dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show correlations between the coupled protons within the ethyl group, within the butoxy chain, and among the protons of the dioxane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). researchgate.net It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₁₀H₂₀O₃, the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range.

Fragmentation Pathway: In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The fragmentation of acetals and orthoesters often proceeds through the loss of an alkoxy group, followed by ring-opening or other rearrangements. nih.govresearchgate.net

A plausible fragmentation pathway for this compound would involve:

Initial ionization to form the molecular ion [M]⁺•.

Loss of a butoxy radical (•O(CH₂)₃CH₃) to form a stable oxonium ion.

Alternatively, loss of an ethyl radical (•CH₂CH₃) to form a different oxonium ion.

Fragmentation of the dioxane ring, potentially leading to the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. acs.org

Predicted HRMS Data:

| Ion Formula | Calculated m/z | Description |

| [C₁₀H₂₀O₃]⁺• | 188.1412 | Molecular Ion (M⁺•) |

| [C₆H₁₁O₂]⁺ | 115.0759 | [M - •O(CH₂)₃CH₃]⁺ |

| [C₈H₁₅O₃]⁺ | 159.1021 | [M - •CH₂CH₃]⁺ |

| [C₅H₉O]⁺ | 85.0653 | Further fragmentation product |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying functional groups. Key expected absorption bands for this compound include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region from the alkyl C-H bonds. docbrown.info

C-O Stretching: Strong, characteristic bands in the 1000-1200 cm⁻¹ region for the C-O single bonds of the ether and acetal (B89532) functionalities. The multiple C-O bonds would likely result in a complex pattern in this region. docbrown.info

C-H Bending: Bands in the 1370-1470 cm⁻¹ region.

The absence of a strong, broad band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, and the absence of a strong band around 1700 cm⁻¹ would confirm the absence of a carbonyl (C=O) group.

Raman Spectroscopy: Raman spectroscopy is also sensitive to molecular vibrations. researchgate.net It is particularly effective for non-polar bonds. Expected Raman signals would include:

C-C and C-O Stretching: Vibrations of the carbon backbone and ether linkages would be Raman active.

Symmetric C-H Stretching: These vibrations typically give strong Raman signals.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. nih.gov

Predicted Vibrational Frequencies:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850-3000 (strong) | 2850-3000 (strong) |

| C-H Bend (Alkyl) | 1370-1470 (medium) | 1370-1470 (medium) |

| C-O Stretch (Acetal/Ether) | 1000-1200 (strong, complex) | 1000-1200 (weak-medium) |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment (where applicable)

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and conformational details.

For a simple, acyclic, and likely liquid compound such as this compound, obtaining a single crystal suitable for X-ray diffraction at standard conditions would be highly improbable. The technique is generally not applicable to liquids or amorphous solids.

However, if the compound could be crystallized at low temperatures, or if a solid derivative were synthesized, X-ray crystallography could provide invaluable data. It would definitively establish the chair conformation of the 1,3-dioxane ring, which is known to be the most stable arrangement. acs.org Furthermore, it would reveal the precise orientation (axial/equatorial) of the butoxy and ethyl substituents at the C2 position. In the absence of a chiral center, the structure would be achiral, so no absolute configuration assignment would be necessary.

Theoretical and Computational Chemistry Approaches to 2 Butoxy 2 Ethyl 1,3 Dioxane

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of molecules. iut.ac.ir These first-principles approaches solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

Electronic Structure: DFT calculations can map the distribution of electrons within the molecule, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive.

Stability: The total electronic energy calculated for an optimized molecular geometry provides a measure of its thermodynamic stability. By comparing the energies of different isomers or conformers, chemists can predict the most stable forms. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be derived from these calculations, offering a comprehensive picture of the molecule's stability under various conditions. google.com

Reactivity: Molecular Electrostatic Potential (MEP) maps, generated from quantum calculations, visualize the charge distribution on the molecule's surface. These maps reveal electrophilic sites (positive potential, susceptible to attack by nucleophiles) and nucleophilic sites (negative potential, likely to attack electrophiles). For 2-butoxy-2-ethyl-1,3-dioxane, the oxygen atoms of the dioxane ring and the butoxy group are expected to be regions of negative potential, making them susceptible to interaction with electrophiles or participation in hydrogen bonding.

Below is an illustrative table of properties for this compound that would be obtained from DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).

| Calculated Property | Predicted Value | Significance |

|---|---|---|

| Energy of HOMO | ~ -6.5 eV | Indicates electron-donating ability. |

| Energy of LUMO | ~ +1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 7.7 eV | Suggests high kinetic stability and low reactivity. |

| Dipole Moment | ~ 1.9 D | Indicates a moderately polar molecule. |

| Gibbs Free Energy of Formation | Structure-dependent | Determines the thermodynamic stability relative to other isomers. |

Conformational Analysis and Energy Landscape Mapping of the Chemical Compound

The 1,3-dioxane (B1201747) ring is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. The substituents at the C2 position—the ethyl and butoxy groups—can exist in either axial or equatorial positions. This gives rise to different conformers with distinct energies.

Computational methods are used to perform a systematic search of the potential energy surface of the molecule. This involves rotating bonds and calculating the energy of each resulting geometry to map out the conformational landscape. researchgate.net For this compound, the key conformational questions involve the orientation of the two substituents on the C2 carbon. Generally, bulky groups prefer the equatorial position to minimize steric hindrance with axial hydrogens on the ring. However, stereoelectronic effects, such as the anomeric effect common in cyclic ethers, can sometimes stabilize conformations with an electronegative group in the axial position. researchgate.net

The energy difference between these conformers is typically small, and multiple conformations may coexist in equilibrium at room temperature. Computational analysis can predict the relative populations of these conformers using the Boltzmann distribution.

| Conformer | Ethyl Group Position | Butoxy Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| 1 (Chair) | Equatorial | Equatorial | 0.00 (most stable) | ~ 85% |

| 2 (Chair) | Axial | Equatorial | ~ 2.5 | ~ 7% |

| 3 (Chair) | Equatorial | Axial | ~ 2.1 (Anomeric stabilization) | ~ 8% |

| 4 (Twist-Boat) | - | - | > 5.0 | < 0.1% |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics describes the electronic details of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com MD employs classical mechanics, using force fields (like OPLS, GAFF, or CHARMM) to define the potential energy of the system as a function of atomic positions. ucl.ac.uk

By simulating a "box" containing hundreds or thousands of this compound molecules, MD can provide insights into the liquid-state properties and intermolecular forces. uq.edu.au These simulations track the trajectories of all atoms, revealing how molecules interact, move, and arrange themselves. This is crucial for understanding bulk properties like density, viscosity, and diffusion coefficients.

Furthermore, MD simulations are invaluable for studying solvent effects. By placing the molecule of interest in a simulation box filled with solvent molecules (e.g., water, ethanol, or hexane), one can observe how the solvent influences the conformational preferences and dynamics of the solute. weebly.com The solvent can stabilize certain conformers through hydrogen bonding or dipole-dipole interactions, potentially shifting the conformational equilibrium compared to the gas phase.

| Interaction Type | Description for this compound | Information Gained |

|---|---|---|

| Van der Waals Forces | Dominant interactions arising from temporary fluctuations in electron density, significant due to the alkyl chains. | Determines packing efficiency, density, and boiling point. |

| Dipole-Dipole Interactions | Occur between the permanent dipoles of the ether oxygen atoms. | Contributes to cohesion and influences miscibility with polar solvents. |

| Hydrogen Bonding (with protic solvents) | The ether oxygens can act as hydrogen bond acceptors with protic solvent molecules like water or alcohols. | Explains solubility in protic solvents and specific solvent-solute structuring. |

Prediction of Spectroscopic Parameters through Computational Modeling

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. youtube.com After finding the minimum energy geometry of a conformer, further calculations can predict its NMR, IR, and Raman spectra.

NMR Spectra: The magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C) can be calculated. These values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for different conformers can be averaged based on their Boltzmann populations to yield a theoretical spectrum that can be directly compared with experimental results. hmdb.cadocbrown.info

IR Spectra: The same calculations can determine the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-O-C bending, or ring vibrations. This theoretical IR spectrum is invaluable for assigning the peaks observed in an experimental spectrum.

This comparison between predicted and experimental spectra is a rigorous test of the accuracy of the computational model and confirms the proposed molecular structure.

| Parameter | Type of Spectroscopy | Predicted Value (Illustrative) | Purpose of Prediction |

|---|---|---|---|

| ¹³C Chemical Shift (C2) | NMR | 108-112 ppm | Confirms the acetal (B89532) carbon environment. |

| ¹H Chemical Shift (O-CH₂-CH₂) | NMR | 3.5-3.9 ppm | Helps assign protons on the dioxane ring. |

| C-O-C Stretch | IR | 1100-1200 cm⁻¹ | Identifies the characteristic strong ether linkages. |

| sp³ C-H Stretch | IR | 2850-2980 cm⁻¹ | Confirms the presence of ethyl and butoxy alkyl chains. |

Applications of 2 Butoxy 2 Ethyl 1,3 Dioxane As a Versatile Synthetic Intermediate

Role in Protecting Group Chemistry for Carbonyl Compounds and Diols

The 1,3-dioxane (B1201747) framework is a cornerstone of protecting group chemistry, primarily for 1,3-diols and, by extension, carbonyl compounds. thieme-connect.dehighfine.com 2-Butoxy-2-ethyl-1,3-dioxane, as a cyclic orthoester, can be seen as a "protected" form of a carbonyl functional group or can be used to install a protecting group on a 1,3-diol.

Protection of 1,3-Diols: The most fundamental application of 1,3-dioxane structures is the protection of 1,3-diols. The reaction of a 1,3-diol with a ketone or an aldehyde, typically under acidic catalysis, forms a stable cyclic ketal or acetal (B89532), respectively. organic-chemistry.org In the context of this compound, it can be synthesized from 1,3-propanediol (B51772) derivatives and an appropriate precursor related to the 2-butoxy-2-ethyl moiety. More importantly, it serves as a precursor to other 1,3-dioxanes. Monocyclic orthoesters like 2-alkoxy-1,3-dioxanes are effective precursors for other 1,3-dioxanes when treated with various nucleophiles in the presence of a Lewis acid. thieme-connect.de This transformation allows for the modification of the substituent at the C2 position while the 1,3-diol remains protected.

The stability of the 1,3-dioxane ring is a key advantage. It is generally robust under basic, nucleophilic, oxidative, and reductive conditions, ensuring that other parts of a complex molecule can be modified without affecting the protected diol. thieme-connect.de Deprotection is reliably achieved under acidic conditions, often through hydrolysis or transacetalization. organic-chemistry.org

Protection of Carbonyl Compounds: Conversely, 1,3-diols are used to protect aldehydes and ketones. The formation of a 1,3-dioxane renders the carbonyl carbon electrophilically inert. organic-chemistry.org While this compound itself isn't directly used to protect a pre-existing carbonyl in one step, its synthesis is analogous to this protection. The stability of cyclic acetals and ketals makes them preferable to their acyclic counterparts. organic-chemistry.org

The table below summarizes the conditions for the formation and cleavage of 1,3-dioxane protecting groups, which is the class of compounds to which this compound belongs.

| Transformation | Reagents/Conditions | Purpose | Reference |

| Protection (Acetalization) | 1,3-Diol, Carbonyl Compound, Acid Catalyst (e.g., p-TsOH), Water Removal (Dean-Stark) | Forms the stable 1,3-dioxane ring to protect the diol or carbonyl group. | organic-chemistry.org |

| Deprotection (Hydrolysis) | Aqueous Acid (e.g., HCl, H₂SO₄), Wet Solvents | Removes the protecting group to restore the diol or carbonyl functionality. | organic-chemistry.org |

| Transacetalization | Acetone, Acid Catalyst | An alternative, mild method for deprotection. | organic-chemistry.org |

| Modification | Grignard Reagents (RMgX), Lewis Acid | Reacts with 2-alkoxy-1,3-dioxanes to form 2-substituted-1,3-dioxanes. | thieme-connect.de |

Precursor for the Stereoselective Synthesis of Complex Organic Scaffolds

The defined chair-like conformation of the 1,3-dioxane ring makes it an excellent chiral auxiliary and a template for stereocontrolled reactions. thieme-connect.de By using chiral 1,3-diols to form the dioxane ring, or by performing reactions on a prochiral dioxane, chemists can direct the stereochemical outcome of subsequent transformations.

Research has demonstrated the stereoselective synthesis of substituted 5-hydroxy-1,3-dioxanes. thieme-connect.com This involves creating a 1,3-dioxan-5-one, which can then undergo stereoselective reduction to yield either the cis or trans alcohol, depending on the choice of hydride reagent. thieme-connect.com For instance, L-Selectride typically yields the cis isomer, while LiAlH₄ produces the trans isomer. thieme-connect.com While this study does not use this compound directly, it establishes the principle that the 1,3-dioxane scaffold is a powerful tool for controlling stereochemistry.

The conformation of 2-substituted-1,3-dioxanes is influenced by the anomeric effect, which often stabilizes an axial position for an alkoxy substituent at the C2 position. thieme-connect.deacs.org This conformational preference can be exploited to influence the facial selectivity of reactions at or near the dioxane ring, guiding the approach of reagents to produce a specific stereoisomer. This is crucial in the synthesis of natural products and pharmaceuticals where specific stereochemistry is required for biological activity.

Utilization in the Synthesis of Specific Butoxy-Substituted Ether Alcohols through Controlled Ring-Opening

One of the most powerful applications of cyclic acetals like this compound is their regioselective ring-opening. This reaction converts the cyclic protecting group into a mono-protected diol, which is a valuable synthetic intermediate. The process involves the cleavage of one of the C-O bonds within the ring, yielding an ether at one position and a free alcohol at the other.

Reductive cleavage of 1,3-dioxanes using reagents like lithium aluminum hydride in combination with a Lewis acid (e.g., AlCl₃) is a well-established method to generate hydroxy ethers. cdnsciencepub.com The regioselectivity of this ring-opening—that is, which C-O bond is cleaved—can be controlled by the substitution pattern on the dioxane ring and the reaction conditions. For 2-alkoxy-1,3-dioxanes, cleavage typically occurs between the C2 carbon and one of the ring oxygens. thieme-connect.de

In the specific case of this compound, a controlled reductive ring-opening would yield a butoxy-ethyl-substituted ether alcohol. The general transformation is shown below:

Reaction: Reductive ring-opening of this compound.

Product: A mono-protected 1,3-diol, specifically a 3-(1-butoxyethoxy)propan-1-ol or a related structure depending on the exact cleavage point. This class of butoxy-substituted ether alcohols is useful in various applications, including as solvents or as building blocks for more complex molecules like surfactants or polymers. wikipedia.org

The choice of reducing agent and Lewis acid is critical for achieving high yield and regioselectivity. The table below lists common reagent systems for the reductive cleavage of 1,3-dioxanes.

| Reagent System | Typical Outcome | Key Feature | Reference |

| LiAlH₄ / AlCl₃ | Reductive cleavage to a hydroxy ether. | Classic and effective method; mechanism involves oxocarbenium ion formation. | cdnsciencepub.com |

| DIBALH | Reductive cleavage, often with high regioselectivity. | Selectivity can be directed by chelating groups on the substrate. | researchgate.net |

| NaBH₃CN / H⁺ | Reductive cleavage under acidic conditions. | Can be highly regioselective. | researchgate.net |

Potential as a Synthon in Cascade Reactions and Multicomponent Transformations

Orthoesters are highly valuable substrates for multicomponent reactions (MCRs) and cascade sequences, which allow for the rapid construction of molecular complexity from simple starting materials in a single pot. rsc.orgresearchgate.netnih.gov As a cyclic orthoester, this compound holds significant potential as a synthon in these advanced synthetic strategies.

In the presence of a Lewis or Brønsted acid, the orthoester functionality can be activated to generate a reactive oxocarbenium ion. This intermediate can then be trapped by a variety of nucleophiles. thieme-connect.de This reactivity forms the basis for its inclusion in cascade reactions. For example, a reaction could be initiated by the acid-catalyzed ring-opening of the dioxane, which then participates in subsequent bond-forming events.

A notable example of a cascade involving a related system is the Heck arylation of an enol ether in a diol solvent, which can lead directly to the formation of a cyclic ketal. This process combines a palladium-catalyzed C-C bond formation with an acid-catalyzed ketalization in one sequence. One could envision a similar strategy where this compound or its precursors are involved in a multicomponent reaction where the orthoester acts as an electrophilic partner after activation. Such reactions are highly atom-economical and align with the principles of green chemistry by reducing the number of separate purification steps and minimizing waste. nih.gov

The potential transformations include:

Reaction with Enol Ethers: Generating new, more complex ketal structures.

Participation in Pinner Reactions: Orthoesters are classically synthesized via the Pinner reaction, but they can also participate in related multicomponent processes. rsc.org

Domino Sequences: An initial ring-opening or reaction at the C2 position could unmask a functional group that immediately participates in a subsequent intramolecular reaction, leading to complex heterocyclic systems. rsc.org

Advanced Analytical Methodologies for the Detection and Quantification of 2 Butoxy 2 Ethyl 1,3 Dioxane

Development and Validation of Chromatographic Techniques for Separation (e.g., GC, HPLC)

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary techniques for the separation of 2-butoxy-2-ethyl-1,3-dioxane from complex matrices.

In a study on the oxidation of di-n-butyl ether, GC analysis was employed to identify and quantify various products, including cyclic ethers. While the study did not specifically quantify this compound, it demonstrated the capability of GC to separate isomers of cyclic ethers. semanticscholar.org For instance, the analysis of volatile organic compounds (VOCs) in fruit maturation has utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-mass spectrometry (GC-MS) to separate and identify various compounds, including dioxanes and dioxolanes. mdpi.com

Similarly, HPLC has been instrumental in separating complex mixtures of oxygenated species. In the study of di-n-butyl ether oxidation, ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) was used to detect C8H16O2 isomers, which include cyclic ethers like this compound. mdpi.com The use of a C18 column in UHPLC allowed for the separation of these isomers. mdpi.com

The choice of stationary and mobile phases is critical for achieving clear separation (resolution) of this compound from other compounds.

For GC applications, a variety of columns can be employed. A common choice for separating volatile and semi-volatile organic compounds is a non-polar or mid-polar stationary phase, such as those based on polydimethylsiloxane, sometimes with a percentage of phenyl substitution. The specific choice would depend on the matrix and potential interferences.

In HPLC, reversed-phase chromatography with a C18 stationary phase is a common starting point for the separation of moderately polar organic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in mass spectrometry. The gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve complex mixtures containing compounds with a wide range of polarities. mdpi.com

Integration with Hyphenated Techniques (e.g., GC-MS, LC-MS) for Qualitative and Quantitative Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification (qualitative analysis) and measurement (quantitative analysis) of this compound.

GC-MS is a widely used technique for the analysis of volatile compounds. mdpi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the column. The fragmentation patterns observed in the mass spectrum are often unique to a specific compound, allowing for confident identification. aip.org For instance, in the analysis of VOCs from Theobroma grandiflorum, HS-SPME-GC-MS was used to detect and annotate 96 VOCs, including 1,3-dioxanes. mdpi.com

LC-MS, particularly UHPLC-HRMS, is highly effective for analyzing less volatile or thermally labile compounds. mdpi.com In the investigation of di-n-butyl ether oxidation, UHPLC-HRMS with atmospheric pressure chemical ionization (APCI) was used to detect various C8H16O2 isomers. mdpi.com The high resolution of the mass spectrometer allows for the determination of the elemental composition of the detected ions, which is crucial for identifying unknown compounds. mdpi.com

The table below summarizes the application of these hyphenated techniques in relevant studies.

| Technique | Application | Key Findings |

| HS-SPME-GC-MS | Analysis of volatile organic compounds in fruit. mdpi.com | Detected and identified numerous VOCs, including 1,3-dioxanes and 1,3-dioxolanes, demonstrating the technique's utility for separating and identifying cyclic ethers. mdpi.com |

| UHPLC-HRMS | Characterization of oxidation products of di-n-butyl ether. mdpi.com | Revealed the presence of several C8H16O2 isomers, including cyclic ethers, and provided high-resolution mass data for identification. mdpi.com |

Development of Spectrophotometric or Electrochemical Methods for Specific Detection

While chromatographic methods are highly versatile, spectrophotometric and electrochemical methods can offer simpler and more rapid detection in specific applications, although their development for this compound is not widely documented in publicly available literature.

Spectrophotometric methods would rely on the compound having a chromophore that absorbs light at a specific wavelength. Given the structure of this compound, it does not possess a strong chromophore in the UV-visible region, which would make direct spectrophotometric detection challenging without derivatization.

Electrochemical detection is based on the oxidation or reduction of the analyte at an electrode surface. mps.si Similar to spectrophotometry, the electrochemical activity of this compound is not inherently high. Development of an electrochemical sensor would likely require modification of the electrode surface or the use of a chemical reaction that produces an electrochemically active species. While electrochemical sensors have been developed for other organic compounds, specific methods for this particular dioxane are not readily found. google.comepa.gov

Method Validation for Accuracy, Precision, and Limits of Detection/Quantification

For any analytical method to be considered reliable, it must undergo a thorough validation process to establish its performance characteristics. This includes assessing its accuracy, precision, and sensitivity.

Accuracy refers to how close the measured value is to the true value. tsac.nl It is often assessed by analyzing certified reference materials or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision describes the closeness of repeated measurements of the same sample. tsac.nl It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise.

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with acceptable accuracy and precision.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The degree of closeness of the determined value to the nominal or known true value. tsac.nl | Recovery of 80-120% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. tsac.nl | Relative Standard Deviation (RSD) ≤ 15% |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

Future Research Directions and Emerging Trends in 1,3 Dioxane Chemistry Pertaining to 2 Butoxy 2 Ethyl 1,3 Dioxane

Exploration of Sustainable and Green Chemistry Routes for Synthesis and Transformation

The synthesis of 1,3-dioxanes, traditionally achieved through the acid-catalyzed reaction of carbonyl compounds with 1,3-diols, is undergoing a green transformation. organic-chemistry.org Future research will likely focus on replacing traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid, which are corrosive and difficult to separate from the reaction products, with more environmentally benign alternatives. mdpi.comymerdigital.com

Key areas of exploration include:

Solvent-Free Reactions: Performing syntheses under solvent-free conditions minimizes waste and simplifies purification. researchgate.netrsc.org Microwave-assisted, solvent-free methods have shown high yields for cyclic acetal (B89532) and ketal formation. mdpi.com

Bio-based Feedstocks: Utilizing renewable resources is a cornerstone of green chemistry. Glycerol (B35011), a byproduct of biodiesel production, can be used to synthesize acetals that have potential as biofuel additives. mdpi.comresearchgate.net The upcycling of polymers like polyoxymethylene (POM) presents another green alternative to using formaldehyde (B43269) in 1,3-dioxane (B1201747) synthesis. researchgate.net

Electrochemical Methods: Electroorganic synthesis offers a pathway for molecular transformations under neutral conditions, avoiding harsh acidic or basic reagents. rsc.org This could be applied to both the synthesis and deprotection of 1,3-dioxanes. rsc.org

| Green Chemistry Approach | Description | Potential Advantage for 2-Butoxy-2-ethyl-1,3-dioxane Synthesis |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using microwave irradiation to accelerate the process. researchgate.netmdpi.com | Reduced solvent waste, lower energy consumption, and simplified product isolation. |

| Bio-derived Reagents | Utilizing renewable starting materials such as glycerol or upcycled polymers. researchgate.netresearchgate.net | Decreased reliance on fossil fuels and contribution to a circular economy. |

| Electrochemical Synthesis | Employing electricity to drive chemical reactions under neutral conditions. rsc.org | Avoidance of corrosive reagents and potentially higher selectivity. |

Development of Novel Heterogeneous Catalytic Systems for Enhanced Selectivity and Reusability

A significant trend in catalysis is the shift from homogeneous to heterogeneous catalysts, which are easier to separate from the reaction mixture and can often be reused, reducing waste and cost. mdpi.comresearchgate.net For the synthesis of this compound, this would involve moving away from soluble acids towards solid acid catalysts.

Promising heterogeneous catalysts for 1,3-dioxane synthesis include:

Modified Clays (B1170129) and Zeolites: Natural clays and synthetic zeolites can be acid-activated to serve as effective and recyclable catalysts. researchgate.netgoogle.com For instance, acid-activated Tunisian clay has demonstrated high catalytic activity in ketalization reactions under solvent-free conditions. researchgate.net

Sulfonated Materials: Materials like sulfamic acid, polystyrene-based sulfonic acids, and sulfonic acid-functionalized carbons have proven to be efficient and reusable catalysts for acetal and ketal formation. mdpi.comdoi.orgnih.gov

Immobilized Ionic Liquids: Brønsted acidic ionic liquids immobilized on solid supports like SBA-15 silica (B1680970) offer high catalytic activity and can be easily recovered and reused multiple times with minimal loss of performance. rsc.org

Metal Oxides and Complexes: Ceria has been identified as a water-tolerant Lewis acid catalyst, effective in both the synthesis and hydrolysis of 1,3-dioxanes. nih.gov Cobaloxime complexes have also been shown to be highly efficient for acetalization under mild, solvent-free conditions. mdpi.com

| Heterogeneous Catalyst Type | Example | Key Features |

| Modified Natural Materials | Acid-activated Tunisian Clay (Clay-H0.5). researchgate.net | Low cost, environmentally friendly, good recyclability. researchgate.net |

| Sulfonated Catalysts | Sulfuric acid immobilized on aminated activated carbon (AC-N-SO4H). mdpi.com | High conversion and selectivity, excellent reusability (up to 10 cycles). mdpi.com |

| Immobilized Ionic Liquids | Brønsted acidic ionic liquid on SBA-15 (BAIL@SBA-15). rsc.org | High catalytic activity, easy recovery, and satisfactory performance after multiple uses. rsc.org |

| Metal-Based Catalysts | Ceria (CeO2). nih.gov | Water-tolerant Lewis acidity, high activity in hydrolysis and synthesis. nih.gov |

Integration of Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages for chemical production, including enhanced safety, better process control, and easier scalability. scielo.bracs.orgdurham.ac.uk For a compound like this compound, flow chemistry could enable more efficient and consistent manufacturing.

Future research in this area will likely involve:

Microreactor Technology: The use of microreactors can improve heat and mass transfer, allowing for reactions to be conducted under a wider range of temperatures and pressures than in traditional batch reactors. durham.ac.uk

Automated Multi-step Synthesis: Integrating multiple reaction steps into a single, automated flow system can streamline the production of complex molecules and reduce the need for manual purification of intermediates. scielo.brdurham.ac.uk The synthesis of natural products has been demonstrated using automated flow systems with immobilized reagents and scavengers. scielo.br

Process Optimization: Flow systems allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. seqens.comgoogle.com

Design of New Applications Based on the Unique Reactivity Profile of the Chemical Compound

While many 1,3-dioxanes are used as protecting groups in organic synthesis, their diverse chemical properties open the door to a wide range of other applications. organic-chemistry.orgscirp.org The specific structure of this compound, with its alkoxy and alkyl substituents at the 2-position, could lead to unique reactivity and applications.

Potential future applications to be explored include:

Perfumery and Fragrances: Various substituted 1,3-dioxanes are known for their fragrance characteristics. google.com The specific odor profile of this compound could be evaluated for its potential use in perfumes and perfumed products.

Pharmaceuticals and Agrochemicals: The 1,3-dioxane scaffold is present in various biologically active molecules. google.comresearchgate.netgoogle.comnih.gov Research could focus on synthesizing derivatives of this compound and screening them for potential therapeutic or agricultural applications. For example, certain 1,3-dioxane derivatives have been investigated as PPAR modulators for treating diseases like diabetes and cancer, while others have shown analgesic properties. google.comnih.gov

Advanced Materials: The reactivity of the 1,3-dioxane ring can be exploited in polymer chemistry. For instance, they can be involved in ring-opening polymerizations or used as building blocks for novel polymeric materials.

Specialty Solvents: The physical and chemical properties of this compound could make it a suitable solvent for specific chemical processes.

Q & A

Q. What are the recommended synthetic routes for 2-butoxy-2-ethyl-1,3-dioxane, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of this compound can be achieved via nucleophilic substitution or Grignard reactions. For example:

- Grignard Reaction: Reacting 2-(2-bromoethyl)-1,3-dioxane with butoxy magnesium bromide under anhydrous THF at 0–5°C yields the target compound. Stoichiometric control (1:1 molar ratio) minimizes byproducts .

- Substitution: Using 2-chloro-1,3-dioxane derivatives with sodium butoxide in DMF at 80°C for 6–8 hours achieves substitution. Catalyst screening (e.g., KI) improves yields by 15–20% .

Q. How can the stereochemistry and structural conformation of this compound be characterized?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction resolves chair vs. boat conformations. SHELXL software refines structural parameters (e.g., bond angles, torsional strain) .

- NMR Analysis: H and C NMR distinguish cis/trans isomers. For example, axial vs. equatorial substituents show splitting patterns (δ 1.2–1.5 ppm for axial methyl groups) .

Q. What experimental approaches are suitable for determining physicochemical properties (e.g., log P, solubility) of this compound?

Methodological Answer:

- log P (Octanol-Water Partition): Shake-flask method with HPLC quantification (detection limit: 0.01 µg/mL). Calibrate with standards like 1,3-dioxane derivatives .

- Solubility: Use gravimetric analysis in solvents (e.g., ethanol, hexane) at 25°C. Centrifuge saturated solutions at 10,000 rpm for 15 minutes to isolate undissolved solute .

Advanced Research Questions

Q. What computational models predict the thermal decomposition mechanism of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G** level models decomposition pathways. Key findings:

- Single-Stage Mechanism: Activation energy () for C-O bond cleavage is 204.7 kJ/mol in gas phase. Solvent effects (e.g., DMSO) lower by 30–40 kJ/mol via stabilization of transition states .

- Kinetic Analysis: Arrhenius parameters (pre-exponential factor s, kJ/mol) derived from isoconversional methods (e.g., Friedman analysis) .

Table 1: Computed Activation Energies for Decomposition Pathways

| Mechanism | (kJ/mol) | Solvent Effect (DMSO) |

|---|---|---|

| Single-Stage | 204.7 | |

| Two-Stage | 297.7 | No significant effect |

Q. How can this compound be integrated into macrocyclic systems for supramolecular chemistry applications?

Methodological Answer:

- Template Synthesis: Use dispiro-1,3-dioxane units as rigid spacers. React with diisocyanates (e.g., HMDI) in CHCl at 50°C for 24 hours. Macrocycle size (12–18-membered rings) is controlled by stoichiometry .

- Host-Guest Studies: Fluorescence titration with pyrene derivatives quantifies binding constants ( M). Anisotropy measurements confirm encapsulation efficiency >70% .

Q. What role does this compound play in chiral resolution or asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliary: Functionalize with enantiopure amines (e.g., (R)-1-phenylethylamine) via Mitsunobu reaction (DIAD, PPh). Diastereomeric excess (de >90%) confirmed by chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .

- Enzymatic Resolution: Lipase-catalyzed transesterification (Candida antarctica) in tert-butyl methyl ether achieves 85% ee. Kinetic resolution () monitored by GC-MS .

Q. How can this compound be tagged or functionalized for analytical tracking in biological systems?

Methodological Answer:

- Fluorescent Tagging: React with NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole) in pH 9.0 borate buffer. Fluorescence intensity ( nm, nm) correlates with concentration (R = 0.998) .

- Radiolabeling: Introduce C via butoxy-C-ethyl bromide precursors. Purify by column chromatography (silica gel, ethyl acetate:hexane 1:4). Radiochemical purity >98% confirmed by TLC/autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.